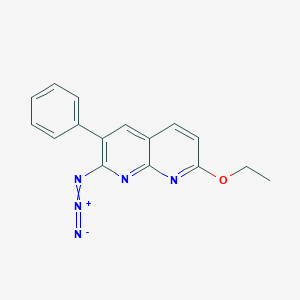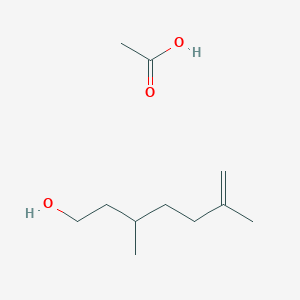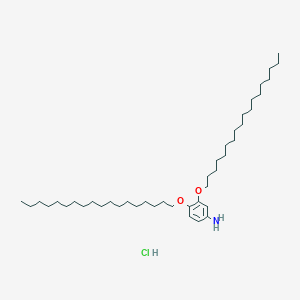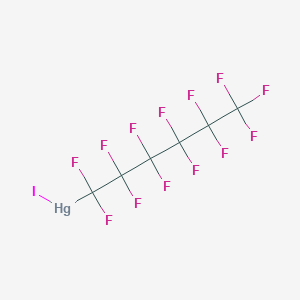
Iodo(tridecafluorohexyl)mercury
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Iodo(tridecafluorohexyl)mercury is a chemical compound that consists of a mercury atom bonded to an iodo group and a tridecafluorohexyl group. This compound is part of a class of organomercury compounds, which are known for their unique chemical properties and applications in various fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Iodo(tridecafluorohexyl)mercury typically involves the reaction of tridecafluorohexyl iodide with mercury(II) acetate in the presence of a suitable solvent. The reaction conditions often include moderate temperatures and the use of a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters to ensure high yield and purity of the compound. The use of advanced purification techniques, such as distillation and recrystallization, is common in industrial settings .
化学反応の分析
Types of Reactions
Iodo(tridecafluorohexyl)mercury undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state mercury compounds.
Reduction: Reduction reactions can convert the compound to lower oxidation state mercury species.
Substitution: The iodo group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include iodine, sodium hydroxide, and various organic solvents. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and the use of catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation reactions may yield mercury(II) oxide, while substitution reactions can produce a variety of organomercury derivatives .
科学的研究の応用
Iodo(tridecafluorohexyl)mercury has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in studies of mercury’s biological effects and interactions with biomolecules.
Medicine: Investigated for potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: Utilized in the production of specialized materials and as a component in various industrial processes
作用機序
The mechanism of action of Iodo(tridecafluorohexyl)mercury involves its interaction with molecular targets, such as enzymes and proteins. The compound can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzymatic activity. This interaction can disrupt various biochemical pathways, resulting in the compound’s biological effects .
類似化合物との比較
Similar Compounds
Tridecafluorohexyl iodide: Similar in structure but lacks the mercury atom.
Mercury(II) iodide: Contains mercury and iodine but lacks the tridecafluorohexyl group.
Perfluorohexyl iodide: Similar fluorinated structure but without the mercury component .
Uniqueness
Iodo(tridecafluorohexyl)mercury is unique due to the combination of its organomercury and perfluorinated components. This unique structure imparts distinct chemical properties, such as high stability and reactivity, making it valuable in various scientific and industrial applications .
特性
CAS番号 |
63037-05-8 |
|---|---|
分子式 |
C6F13HgI |
分子量 |
646.54 g/mol |
IUPAC名 |
iodo(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)mercury |
InChI |
InChI=1S/C6F13.Hg.HI/c7-1(8)2(9,10)3(11,12)4(13,14)5(15,16)6(17,18)19;;/h;;1H/q;+1;/p-1 |
InChIキー |
POUJKHIVPDSNDO-UHFFFAOYSA-M |
正規SMILES |
C(C(C(C(F)(F)[Hg]I)(F)F)(F)F)(C(C(F)(F)F)(F)F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,1'-[3-(4-Methylphenyl)prop-1-ene-1,1-diyl]dibenzene](/img/structure/B14507749.png)
![Diphenyl[(triethylsilyl)ethynyl]arsane](/img/structure/B14507752.png)

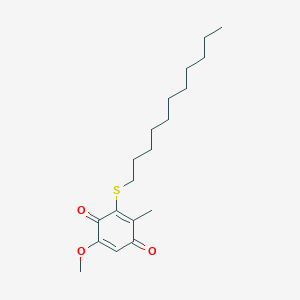

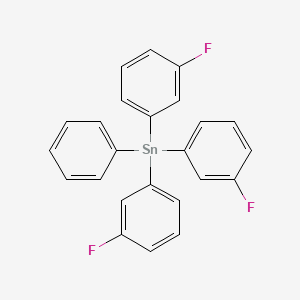
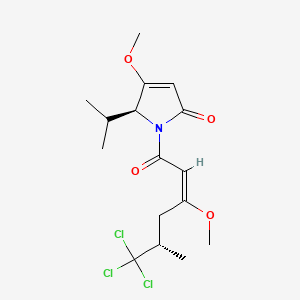
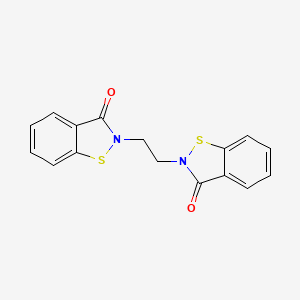
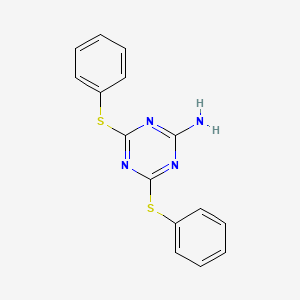
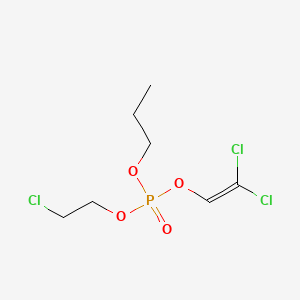
![Diethyl chloro[chloro(phenyl)methyl]propanedioate](/img/structure/B14507803.png)
